molecular formula C7H8F2N2O2 B11908214 ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate

ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate

Cat. No.: B11908214
M. Wt: 190.15 g/mol
InChI Key: VDRFBRNSWJWVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced difluoromethylation reagents and catalysts can streamline the process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the difluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, leading to effective modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Comparison: Ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate is unique due to its specific imidazole core structure and the presence of the difluoromethyl group. Compared to similar compounds, it offers distinct advantages in terms of chemical stability, biological activity, and versatility in synthetic applications .

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

ethyl 5-(difluoromethyl)-1H-imidazole-2-carboxylate

InChI

InChI=1S/C7H8F2N2O2/c1-2-13-7(12)6-10-3-4(11-6)5(8)9/h3,5H,2H2,1H3,(H,10,11)

InChI Key

VDRFBRNSWJWVLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(N1)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.